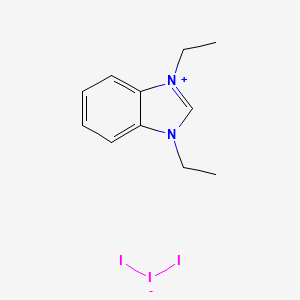

1,3-Diethylbenzimidazolium triiodide

Description

Properties

IUPAC Name |

1,3-diethylbenzimidazol-3-ium;triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2.I3/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12;1-3-2/h5-9H,3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJIEWRRYHJREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=[N+](C2=CC=CC=C21)CC.I[I-]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15I3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208924-36-1 | |

| Record name | 1,3-Diethylbenzimidazolium triiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208924361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIETHYLBENZIMIDAZOLIUM TRIIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40YRF6YZ3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Characterization and Intermolecular Interactions of 1,3 Diethylbenzimidazolium Triiodide

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in determining the structural features of ionic compounds like 1,3-diethylbenzimidazolium (B12729539) triiodide. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and vibrational spectroscopy provide detailed insights into the electronic environment of the constituent ions, their bonding, and functional groups.

NMR spectroscopy is a powerful tool for elucidating the structure of the 1,3-diethylbenzimidazolium cation in solution. The triiodide anion (I₃⁻) is NMR-inactive. The ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the cation.

The most characteristic signal in the ¹H NMR spectrum of a 1,3-dialkylbenzimidazolium salt is the resonance of the acidic proton at the C2 position (N-C-N). researchgate.net This proton is highly deshielded and typically appears as a singlet at a low field, often above 9.0 ppm. cdnsciencepub.com The exact chemical shift of this C2-H proton is sensitive to the solvent and the nature of the anion, which reflects the degree of hydrogen bonding and ion pairing in solution. researchgate.net The protons of the ethyl groups give rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The four protons on the fused benzene (B151609) ring typically appear as a complex multiplet in the aromatic region.

In the ¹³C NMR spectrum, the carbon atoms of the 1,3-diethylbenzimidazolium cation can be readily identified. The C2 carbon atom is significantly downfield due to its position between two nitrogen atoms. The aromatic carbons of the fused benzene ring show distinct resonances, while the ethyl group carbons appear in the aliphatic region of the spectrum.

Table 1: Typical NMR Chemical Shift Ranges for the 1,3-Diethylbenzimidazolium Cation

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H (NCHN) | > 9.0 | 140 - 145 |

| Aromatic C-H | 7.5 - 8.0 | 110 - 135 |

| Methylene (N-CH₂) | 4.0 - 4.5 | 40 - 45 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

UV-Vis spectroscopy is particularly useful for characterizing the anionic component of the compound, the triiodide ion (I₃⁻). The 1,3-diethylbenzimidazolium cation exhibits absorption in the UV region, but the triiodide ion has two very strong and characteristic absorption bands that dominate the spectrum. asianpubs.orgresearchgate.net These intense absorptions are due to electronic transitions within the I₃⁻ ion.

Research has consistently identified two primary absorption maxima for the triiodide ion in solution. asianpubs.orgnih.govasianpubs.org The first, higher-energy peak appears around 288-290 nm, while the second, lower-energy peak is observed at approximately 350-360 nm. researchgate.netresearchgate.net The molar absorptivity (ε) values for these peaks are very high, indicating that they are strongly allowed transitions. asianpubs.org For instance, molar absorptivity values have been reported as 2.65 × 10⁴ L cm⁻¹ mol⁻¹ at 288 nm and 1.72 × 10⁴ L cm⁻¹ mol⁻¹ at 351 nm. asianpubs.orgresearchgate.net The positions and intensities of these peaks are largely independent of pH in the range of 2.0 to 6.5 but can be influenced by the concentration of iodide ions in the solution. asianpubs.orgresearchgate.net

Table 2: Characteristic UV-Vis Absorption Data for the Triiodide (I₃⁻) Anion

| Absorption Maximum (λ_max) | Molar Absorptivity (ε) | Reference |

|---|---|---|

| 288 nm | 2.65 × 10⁴ L cm⁻¹ mol⁻¹ | asianpubs.orgresearchgate.net |

| 351 nm | 1.72 × 10⁴ L cm⁻¹ mol⁻¹ | asianpubs.orgresearchgate.net |

| 288 nm | 3.52 × 10⁴ L cm⁻¹ mol⁻¹ | nih.gov |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and molecular vibrations within the 1,3-diethylbenzimidazolium cation. While detailed spectra for the specific triiodide salt are not widely published, analysis of related benzimidazolium compounds allows for the assignment of characteristic vibrational modes.

The FT-IR and Raman spectra would be expected to show bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl groups, appearing in the 2800-3000 cm⁻¹ region.

C=N and C=C stretching: Vibrations from the imidazolium (B1220033) and benzene rings, found in the 1400-1650 cm⁻¹ region.

Ring skeletal vibrations: Characteristic of the benzimidazole (B57391) framework.

C-H bending modes: Both in-plane and out-of-plane deformations for aromatic and aliphatic groups.

C-N stretching vibrations: Associated with the imidazolium ring and its ethyl substituents.

The triiodide anion has a symmetric stretch that is Raman active and an asymmetric stretch that is IR active. The Raman spectrum of triiodide salts typically shows a strong peak corresponding to the symmetric I-I-I stretching mode.

Crystallographic Investigations of Related Benzimidazolium Iodide and Triiodide Structures

In the solid state, benzimidazolium salts self-assemble into ordered crystal lattices driven by a combination of electrostatic and weaker non-covalent interactions. The crystal structure of 1,3-diethylbenzimidazolium iodide reveals that the cations form distinct columns along a crystallographic axis, with the iodide anions interspersed between them. researchgate.net Similarly, the structure of 1,3-diisopropylbenzimidazolium triiodide shows a complex asymmetric unit with multiple independent cations and anions, which then form a repeating lattice. researchgate.netcdnsciencepub.com For this diisopropyl derivative, the compound crystallizes in the monoclinic space group C2/c. researchgate.netcdnsciencepub.com Such arrangements are common for ionic compounds, maximizing electrostatic attraction while accommodating the specific shapes of the ions.

The solid-state structure of benzimidazolium salts is heavily influenced by non-covalent interactions, particularly hydrogen bonding and π–π stacking.

Aromatic Stacking (π–π Interactions): The planar benzimidazolium core is well-suited for π–π stacking interactions. rsc.org In these arrangements, the electron-rich aromatic rings of adjacent cations stack on top of each other, often in a slipped or offset fashion to minimize repulsion. nih.gov This is a significant stabilizing force in the crystal packing of many aromatic salts. The crystal structure of 1,3-diethylbenzimidazolium iodide shows that the cations stack in pairs with substantial π–π bonding, as evidenced by short interionic C···C and C···N distances. researchgate.net These stacking interactions play a crucial role in organizing the cations into the observed columnar structures. rsc.orgnih.gov

Conformational Analysis of the 1,3-Diethylbenzimidazolium Cation and Triiodide Anion

The solid-state structure and resulting properties of 1,3-diethylbenzimidazolium triiodide are dictated by the specific conformations adopted by its constituent ions and the intermolecular forces that govern their packing in the crystal lattice. A detailed analysis of the conformational preferences of the 1,3-diethylbenzimidazolium cation and the triiodide anion provides insight into the structural architecture of this compound.

Conformation of the 1,3-Diethylbenzimidazolium Cation

The 1,3-diethylbenzimidazolium cation is composed of a planar benzimidazole core with ethyl groups substituted at both nitrogen atoms. Crystallographic studies of related 1,3-diethylbenzimidazolium salts reveal that the fused ring system of the benzimidazole fragment is characteristically planar. researchgate.net This planarity is a key feature, facilitating significant π-π stacking interactions between adjacent cations in the crystal lattice. In the structure of bis(1,3-diethylbenzimidazolium) tetrabromidomercurate(II), a centroid-centroid separation of 3.803 Å between stacked cations is indicative of such interactions. nih.gov

Bond distances within the imidazolium portion of the cation show electron delocalization, as expected. researchgate.net The N-C-N bond angles within the imidazole (B134444) ring are typically around 110-111°. For instance, in a related bromide salt, these angles were found to be 110.7 (6)° and 111.4 (7)°. nih.gov Weak intermolecular C-H···I hydrogen bonds can also occur, particularly involving the more acidic proton on the imidazole ring (at the C2 position), which further stabilizes the crystal structure. researchgate.net

| Parameter | Value (°) | Reference |

|---|---|---|

| N—C—N Angle | ~110.7 - 111.4 | nih.gov |

Conformation of the Triiodide Anion

The triiodide anion (I₃⁻) is a polyhalogen ion that is typically linear or very nearly linear, a geometry dictated by VSEPR theory which places three lone pairs of electrons around the central iodine atom in equatorial positions, forcing the terminal iodine atoms into a linear axial arrangement. wikipedia.orgbyjus.com The hybridization of the central iodine atom is described as sp³d. byjus.com

A critical feature of the triiodide anion is the variability of its symmetry. The two I-I bonds can be of equal length (symmetric) or unequal length (asymmetric). wikipedia.org This symmetry is highly sensitive to the nature of the counter-cation and the surrounding crystalline environment. wikipedia.orgstackexchange.com The anion is easily polarized; in the presence of large, sterically demanding cations, the triiodide ion tends to be more symmetrical. wikipedia.orgresearchgate.net Conversely, smaller or more strongly interacting cations can induce significant asymmetry. Factors such as hydrogen bonding and other charge-assisted interactions between the anion and cation can lead to a localization of charge and unequal I-I bond lengths. nih.govresearchgate.net

In its idealized symmetric form, both I-I bond lengths are identical, typically around 2.92 Å, with an I-I-I angle of 180°. In asymmetric cases, one bond becomes shorter (more covalent, approaching the bond length of I₂), while the other becomes correspondingly longer (more ionic). For example, highly asymmetric triiodide anions have been observed with I-I distances differing by as much as 0.4 Å. researchgate.net The specific conformation—symmetric versus asymmetric—of the triiodide anion in this compound will depend on the precise packing and intermolecular interactions within its crystal structure.

| Parameter | Symmetric Anion | Asymmetric Anion (Example) | Reference |

|---|---|---|---|

| I—I Bond Length 1 (Å) | ~2.92 | ~2.73 | researchgate.netresearchgate.net |

| I—I Bond Length 2 (Å) | ~2.92 | ~3.18 | researchgate.netresearchgate.net |

| I—I—I Bond Angle (°) | 180 | ~175 - 180 | wikipedia.orgbyjus.com |

Electrochemical Properties and Redox Chemistry of 1,3 Diethylbenzimidazolium Triiodide in Advanced Systems

The Iodide/Triiodide Redox Couple: Fundamental Principles and Electrochemistry

The iodide/triiodide (I⁻/I₃⁻) redox couple is a cornerstone of electrochemical systems, particularly in the realm of solar energy conversion. acs.orgnih.govresearchgate.net This system's efficacy stems from its unique electrochemical characteristics, including its suitable redox potential, rapid dye regeneration capabilities, and favorable recombination kinetics. acs.orgnih.govresearchgate.net The fundamental equilibrium involves the reversible reaction between iodide ions (I⁻) and iodine (I₂) to form triiodide ions (I₃⁻). acs.orgresearchgate.net

The standard redox potential of the I⁻/I₃⁻ couple is approximately 0.35 V versus the normal hydrogen electrode (NHE). acs.orgnih.gov This potential is crucial as it dictates the driving force for the regeneration of the oxidized dye in dye-sensitized solar cells (DSSCs). acs.orgnih.gov The electrochemical process involves the oxidation of two iodide ions to form a diiodide radical (I₂⁻•), which then rapidly disproportionates into iodide and triiodide ions. acs.orgnih.gov This multi-step mechanism is a key factor in the slow recombination kinetics observed between electrons in the semiconductor (e.g., TiO₂) and the oxidized species in the electrolyte, which is beneficial for solar cell performance. acs.orgnih.govresearchgate.net

The formal potential of the I⁻/I₂ process and the stability constant of I₃⁻ are influenced by the solvent medium. acs.org For instance, these parameters differ in protic solvents like water and ethanol (B145695) compared to aprotic solvents such as acetonitrile (B52724) and propylene (B89431) carbonate, as well as in ionic liquids. acs.org The physicochemical properties of the solvent, including polarity and Gutmann donor/acceptor numbers, play a significant role in modulating the electrochemical behavior of the iodide/triiodide redox system. acs.org

Application as a Redox Mediator in Photoelectrochemical Cells

1,3-Diethylbenzimidazolium (B12729539) triiodide, as a source of the iodide/triiodide redox couple, is a critical component in the electrolytes of various photoelectrochemical cells. Its primary function is to act as a redox mediator, facilitating the transfer of charge between the photoanode and the counter electrode.

Role in Dye-Sensitized Solar Cell (DSSC) Electrolytes

In DSSCs, the electrolyte, typically containing the I⁻/I₃⁻ redox couple, is sandwiched between a dye-sensitized mesoporous semiconductor electrode (usually TiO₂) and a counter electrode. acs.orgnih.govmdpi.com The iodide/triiodide couple has been the preferred redox mediator since the inception of DSSCs, contributing to the most stable and efficient devices. acs.orgnih.govresearchgate.net Key advantages include good solubility, minimal light absorption, and a suitable redox potential for efficient dye regeneration. acs.orgnih.govresearchgate.net

Upon photoexcitation, the sensitizing dye injects an electron into the conduction band of the TiO₂. mdpi.comresearchgate.net The oxidized dye molecule is then rapidly regenerated by accepting an electron from an iodide ion in the electrolyte. acs.orgnih.govresearchgate.net This process oxidizes the iodide ion, leading to the formation of the diiodide radical (I₂⁻•). acs.orgnih.gov

2D⁺ + 3I⁻ → 2D + I₃⁻

where D⁺ is the oxidized dye and D is the neutral dye. The generated triiodide then diffuses to the counter electrode, where it is reduced back to iodide ions, completing the circuit. acs.orgnih.gov This efficient charge transfer mechanism is fundamental to the operation of DSSCs. escholarship.org

The open-circuit voltage (Voc) of a DSSC is determined by the difference between the Fermi level of the semiconductor and the redox potential of the electrolyte. acs.orgnih.gov Therefore, the I⁻/I₃⁻ redox couple directly influences the Voc.

A distinguishing feature of the iodide/triiodide mediator is the remarkably slow recombination kinetics between electrons in the TiO₂ conduction band and the oxidized species (triiodide) in the electrolyte. acs.orgnih.govresearchgate.net This slow recombination is crucial for achieving high solar cell efficiencies, as it minimizes the loss of photogenerated electrons. escholarship.org The multi-step nature of the iodide oxidation and the subsequent disproportionation of the diiodide radical contribute to this slow recombination rate. acs.orgnih.gov However, certain dyes can catalyze this recombination reaction, which is an important consideration in the design of DSSCs. acs.org

Utilization in Perovskite Solar Cells for Defect Passivation and Performance Enhancement

While the primary role of the iodide/triiodide redox shuttle is in DSSCs, its components have found application in perovskite solar cells (PSCs), albeit in a different capacity. In methylammonium (B1206745) lead iodide (MAPbI₃) based PSCs, point defects such as metallic lead (Pb⁰) and halide iodine (I⁰) can form during fabrication and operation, leading to carrier recombination and reduced device stability. rsc.org

The introduction of the iodide/triiodide redox shuttle as an additive has been shown to passivate these cation and anion defects simultaneously. rsc.org The redox cycles of Pb⁰/Pb²⁺ and I⁰/I⁻ can effectively "heal" these defects. rsc.org This passivation leads to a significant enhancement in the power conversion efficiency (PCE) and improves the humidity and thermal stability of the MAPbI₃-based PSCs. rsc.org For instance, the addition of an optimized amount of the I⁻/I₃⁻ additive resulted in a PCE of 20.4%, a 12% improvement over the pristine device. rsc.org

Ionic Conductivity and Charge Transport Phenomena in Triiodide-Containing Electrolytes

In solid-state electrolytes, achieving high ionic conductivity while maintaining selectivity for specific ions is a significant challenge. oup.com For instance, in choline (B1196258) iodide/triiodide solid electrolytes, the ionic conductivity is a critical parameter for thermocell applications. oup.com The plastic crystalline phase of such materials can exhibit significantly higher ionic conductivity compared to the normal solid phase. oup.com

Studies on Viscosity-Conductivity Relationships in Ionic Liquid Systems

Specific studies detailing the viscosity-conductivity relationship for ionic liquid systems containing 1,3-Diethylbenzimidazolium triiodide could not be located in the reviewed literature. Research in the field of ionic liquids often highlights the inverse relationship between viscosity and conductivity; lower viscosity generally facilitates higher ionic mobility and thus greater conductivity. This relationship is crucial for applications such as electrolytes in dye-sensitized solar cells (DSSCs), where efficient charge transport is paramount. However, quantitative data, including specific viscosity and conductivity values at various temperatures or concentrations for this compound, are not available in the searched sources.

General trends observed for other imidazolium-based triiodide ionic liquids suggest that the viscosity and conductivity are influenced by factors such as the length of the alkyl chains on the cation and the operating temperature. Typically, an increase in temperature leads to a decrease in viscosity and a corresponding increase in conductivity.

Factors Governing Triiodide Diffusion Coefficients in Electrolyte Matrices

There is a lack of specific research data on the factors governing the diffusion coefficients of triiodide in electrolyte matrices based on this compound. The diffusion coefficient of the triiodide ion (I₃⁻) is a critical parameter in the performance of electrochemical systems like DSSCs, as it relates to the rate of charge transport from the counter electrode to the oxidized dye.

Electrochemical Stability and Long-Term Performance Considerations of Triiodide-Based Systems

Specific studies on the electrochemical stability and long-term performance of triiodide-based systems utilizing this compound are not available in the public literature. The long-term stability of an electrolyte is a key determinant of the operational lifetime of electrochemical devices. For triiodide-based electrolytes in applications like DSSCs, degradation can occur through various mechanisms, including the loss of iodine, reactions with other cell components, and decomposition of the organic cation.

While research exists on the long-term stability of DSSCs using other imidazolium-based ionic liquids, these findings cannot be directly extrapolated to this compound without specific experimental validation. Factors such as the structure of the benzimidazolium cation could influence its stability against nucleophilic attack by iodide or other species within the electrolyte. Without dedicated studies, any discussion on the long-term performance of systems based on this compound would be speculative.

Computational Chemistry and Theoretical Modeling of 1,3 Diethylbenzimidazolium Triiodide

Electronic Structure Calculations and Bonding Analysis

Electronic structure calculations are fundamental to understanding the stability, reactivity, and spectroscopic properties of the 1,3-diethylbenzimidazolium (B12729539) cation and the triiodide anion.

Density Functional Theory (DFT) has become a principal method for investigating the properties of benzimidazolium-based compounds and polyhalide anions. DFT studies on molecules structurally related to the 1,3-diethylbenzimidazolium cation are used to calculate a variety of electronic properties. researchgate.net These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, dipole moment (μ), electronegativity (χ), and global hardness (η). researchgate.net Such calculations are crucial for predicting the molecule's reactivity and stability. mdpi.com

For the benzimidazolium cation, DFT calculations help in creating molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution and identify electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. arxiv.orgbiointerfaceresearch.com For instance, the blue regions on MEP maps indicate positive potential (electrophilic character), often around the imidazolium (B1220033) ring, while red regions signify negative potential (nucleophilic domains). arxiv.org Theoretical studies on various benzimidazole (B57391) derivatives show that properties like the HOMO-LUMO gap can be correlated with the compound's stability. researchgate.net

DFT is also employed to study the triiodide (I₃⁻) anion. These calculations are used to analyze the anion's geometry and its interactions with cations and solvents. rsc.org DFT studies confirm that the I₃⁻ ion is generally linear and symmetrical, although its bond lengths can vary depending on the surrounding chemical environment, such as the nature of the cation. rsc.orgwikipedia.org The theory helps in understanding the formation of van der Waals aggregates, for example, between triiodide ions, which can be crucial for processes like electron transfer in solar cells. mdpi.com

| Calculated Property | Significance in DFT Studies | Typical Application for Benzimidazolium Cation | Typical Application for Triiodide Anion |

|---|---|---|---|

| HOMO/LUMO Energies | Determine electronic excitation properties, reactivity, and kinetic stability. mdpi.com | Predicting chemical reactivity and stability. researchgate.net | Analyzing electron transfer processes. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Indicates molecular chemical stability; a larger gap suggests higher stability. scispace.com | Correlating with stability against degradation. acs.org | Understanding electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. arxiv.org | Identifying acidic protons and interaction sites with anions. arxiv.orgbiointerfaceresearch.com | Modeling interactions with cations and solvent molecules. |

| Dipole Moment (μ) | Measures the polarity of the molecule, influencing intermolecular interactions. researchgate.net | Understanding solubility and interactions in polar media. | Assessing polarization effects in different environments. wikipedia.org |

Molecular Orbital (MO) theory provides a detailed picture of the bonding and electronic structure of the constituent ions. The analysis of frontier molecular orbitals—the HOMO and LUMO—is particularly insightful.

For imidazolium-based cations, the HOMO is typically localized on the anion part of an ion pair, while the LUMO is centered on the imidazolium ring, which carries the positive charge. arxiv.org The energy of the LUMO and its distribution are critical for the cation's stability. For example, in benzimidazolium cations, a significant portion of the LUMO can be localized on the C2 carbon, making it susceptible to nucleophilic attack. acs.org The presence of bulky substituents can alter the electronic structure and, consequently, the stability of the cation. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. wuxiapptec.com

The bonding in the triiodide anion is a classic example of a three-center four-electron (3c-4e) bond. wikipedia.org According to VSEPR theory, the central iodine atom has a trigonal bipyramidal electron geometry, with two bonding pairs and three lone pairs. topblogtenz.com This arrangement results in a linear molecular geometry for the I₃⁻ ion. topblogtenz.comallen.in MO theory describes this by combining the p-orbitals of the three iodine atoms to form bonding, non-bonding, and anti-bonding molecular orbitals. The four valence electrons fill the bonding and non-bonding orbitals, resulting in a stable linear ion. The I-I bonds in triiodide are longer and weaker than the covalent bond in diatomic iodine (I₂). wikipedia.org

Reaction Pathway and Mechanistic Simulations

Theoretical simulations are instrumental in elucidating the complex reaction pathways involved in the formation of 1,3-diethylbenzimidazolium triiodide and its electrochemical behavior.

The formation of the 1,3-diethylbenzimidazolium cation typically involves the condensation of o-phenylenediamine (B120857) with an appropriate carboxylic acid or its derivative, followed by N-alkylation. acs.orgrsc.org While specific theoretical studies on the synthesis of 1,3-diethylbenzimidazolium are not widely documented, computational methods like DFT can be used to model the proposed reaction mechanisms.

The general mechanism for benzimidazole synthesis involves the reaction of o-phenylenediamine with an aldehyde or carboxylic acid. rsc.orgresearchgate.net This is followed by a cyclization and dehydration step to form the benzimidazole ring. The subsequent step would be the N-alkylation with an ethylating agent (e.g., ethyl iodide) to form the 1,3-diethylbenzimidazolium cation. Theoretical modeling of this process would involve:

Transition State Searching: Identifying the transition state structures for each step of the reaction (condensation, cyclization, and alkylation).

Energy Profile Calculation: Calculating the activation energies and reaction energies to map out the entire reaction pathway.

Solvent Effects: Incorporating solvent models to understand how the reaction medium influences the kinetics and thermodynamics of the process.

The formation of the triiodide anion occurs through the equilibrium reaction: I₂ + I⁻ ⇌ I₃⁻. wikipedia.org In this Lewis acid-base reaction, the iodide ion (I⁻) acts as the Lewis base, and molecular iodine (I₂) acts as the Lewis acid. wikipedia.org

The iodide/triiodide (I⁻/I₃⁻) redox couple is a critical component in applications like dye-sensitized solar cells (DSSCs) and electrochromic devices. researchgate.netmdpi.com Computational modeling plays a vital role in understanding and optimizing the performance of these systems.

In DSSCs, the I⁻/I₃⁻ couple acts as a redox mediator. researchgate.netacs.org The primary processes that are modeled include:

Dye Regeneration: The oxidized dye (D⁺), formed after injecting an electron into the semiconductor (e.g., TiO₂), is reduced back to its ground state (D) by iodide: 2D⁺ + 3I⁻ → 2D + I₃⁻. nih.gov

Recombination (Loss Reaction): Electrons in the semiconductor's conduction band can be intercepted by triiodide before reaching the external circuit: 2e⁻(TiO₂) + I₃⁻ → 3I⁻. researchgate.netacs.org

| Electrochemical Process | Governing Reaction | Role in Device (e.g., DSSC) | Focus of Computational Modeling |

|---|---|---|---|

| Dye Regeneration | 2D⁺ + 3I⁻ → 2D + I₃⁻ | Essential for completing the circuit and sustained operation. | Calculating driving force and reaction kinetics. |

| Charge Transport | Diffusion of I⁻ and I₃⁻ | Carries charge between electrodes. | Simulating diffusion coefficients and mass transport limitations. |

| Counter Electrode Reduction | I₃⁻ + 2e⁻ → 3I⁻ | Regenerates the reduced form of the mediator. | Modeling catalytic activity and charge transfer at the electrode surface. |

| Recombination (Loss) | I₃⁻ + 2e⁻(TiO₂) → 3I⁻ | Reduces device efficiency by short-circuiting the electron flow. | Investigating dye-iodine interactions and electron lifetime. acs.org |

Simulation of Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) simulations are widely used to study the structure and dynamics of imidazolium-based ionic liquids in the condensed phase. researchgate.netaip.orgresearchgate.net These simulations provide a dynamic, atomistic view of how the 1,3-diethylbenzimidazolium cations and triiodide anions interact with each other and with any solvent present.

Key insights from MD simulations of similar imidazolium systems include:

Structural Organization: MD simulations reveal how the ions arrange themselves in the liquid state. For cations with longer alkyl chains, there is often evidence of nano-segregation, where the nonpolar alkyl tails aggregate to form nonpolar domains within the larger ionic network. researchgate.net

Anion-Cation Interactions: Simulations can characterize the interactions between the cation and anion. For imidazolium-based cations, anions often show a preference for interacting with the acidic protons on the imidazolium ring via hydrogen bonding. msu.edu However, for some highly delocalized anions, these interactions can be weak. rsc.org

Transport Properties: MD is used to calculate important transport coefficients like self-diffusion coefficients, electrical conductivity, and viscosity. aip.orgresearchgate.net These simulations have shown that factors like ion size, shape, and the delocalization of charge in the anion are major determinants of the transport properties. aip.org

Ab initio molecular dynamics (AIMD), which calculates forces from electronic structure theory (like DFT) on the fly, provides a more accurate description of the electronic polarization and charge transfer that occur during molecular motion, albeit at a much higher computational cost. mdpi.com AIMD is particularly useful for studying the solvation of excess electrons and the nature of hydrogen bonding in these systems. msu.edu

Molecular Dynamics Simulations of Triiodide Ionic Liquids

Molecular dynamics (MD) simulations are a cornerstone of computational research on ionic liquids, providing a window into the atomic-scale movements and interactions over time. While specific MD studies focusing exclusively on this compound are not extensively documented in public literature, the methodology is well-established through simulations of closely related imidazolium-based triiodide systems. These studies offer a clear blueprint for how the dynamics of this compound would be modeled.

The process typically begins with quantum mechanical calculations, often using Density Functional Theory (DFT), to optimize the molecular geometry of the 1,3-diethylbenzimidazolium cation and the triiodide anion. These calculations are also used to determine the partial atomic charges, for instance, by using the CHELPG method, which are crucial for accurately representing the electrostatic interactions in the subsequent simulation. nih.gov An all-atom non-polarizable force field is then developed to define the potential energy of the system as a function of its atomic coordinates. nih.gov

Classical MD simulations are then performed using software packages like GROMACS or AMBER. The system is typically composed of hundreds of ion pairs in a periodic cubic box to simulate bulk liquid behavior. nih.gov The simulation is run for several nanoseconds to allow the system to reach equilibrium, followed by a production run from which data is collected for analysis. Key properties extracted from these simulations include density, viscosity, diffusion coefficients, and structural information from radial distribution functions. nih.gov

For triiodide-based ionic liquids, MD simulations are particularly useful for understanding the mechanism of charge transport, which often involves the Grotthuss-type exchange of iodide ions between triiodide anions (I⁻ + I₃⁻ ↔ I₃⁻ + I⁻). Reactive molecular dynamics simulations can elucidate the energy barriers and preferred pathways for this iodine-swapping process, which is fundamental to the high ionic conductivity of these materials.

Below is a table summarizing typical parameters that would be employed in a molecular dynamics simulation of a triiodide ionic liquid like this compound, based on established practices for similar systems.

| Parameter | Typical Value/Method |

|---|---|

| Force Field | All-Atom Non-Polarizable (e.g., OPLS-AA, AMBER) |

| Charge Calculation | CHELPG scheme from DFT (e.g., B3LYP level) |

| System Size | 256-512 ion pairs |

| Ensemble | Isothermal-isobaric (NPT) |

| Temperature | 298 K - 450 K |

| Pressure | 1 bar |

| Simulation Time | 10-100 ns |

| Time Step | 1-2 fs |

Computational Prediction of Spectroscopic Signatures

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, providing a valuable counterpart to experimental measurements for structural confirmation and analysis. The spectroscopic properties of this compound can be reliably predicted using well-established quantum chemical techniques, primarily based on Density Functional Theory (DFT).

Vibrational Spectroscopy (FT-IR and FT-Raman) Theoretical vibrational spectra are calculated by performing a frequency analysis on the optimized geometry of the molecule. The DFT method, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), is employed to compute the harmonic vibrational frequencies. mdpi.comresearchgate.net The calculated frequencies correspond to the normal modes of vibration. To aid in the assignment of experimental spectra, a Potential Energy Distribution (PED) analysis is often performed to characterize the contribution of different internal coordinates (stretching, bending) to each vibrational mode. mdpi.com For benzimidazolium salts, characteristic peaks include C-H stretching modes of the aromatic and ethyl groups, and C=C and C=N stretching vibrations within the benzimidazole ring. royalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the most common approach for these calculations. nih.gov The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. These predictions are instrumental in assigning peaks in experimental NMR spectra and confirming the chemical structure. nih.gov For the 1,3-diethylbenzimidazolium cation, key predicted signals would include the acidic proton on the imidazole (B134444) ring (N-CH-N), the aromatic protons, and the distinct signals of the ethyl group's methylene (B1212753) and methyl protons. e3s-conferences.org

Electronic Spectroscopy (UV-Vis) The electronic absorption spectrum can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. For benzimidazolium derivatives, these transitions typically correspond to π → π* excitations within the aromatic system. royalsocietypublishing.org

The following tables present illustrative predicted spectroscopic data for this compound, based on computational methodologies and experimental data reported for analogous benzimidazolium compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3050 | Benzimidazolium Ring |

| Aliphatic C-H Stretch | 3000 - 2880 | Ethyl Groups (-CH₂, -CH₃) |

| C=N / C=C Stretch | 1600 - 1540 | Benzimidazolium Ring |

| CH₂/CH₃ Bending | 1470 - 1380 | Ethyl Groups |

| C-N Stretch | 1250 - 1150 | Benzimidazolium Ring |

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| N-CH-N (Imidazolium H2) | ~9.0 | ~143 |

| Aromatic C-H | 7.9 - 7.6 | 133 - 114 |

| N-CH₂ | ~4.4 | ~45 |

| -CH₃ | ~1.6 | ~15 |

| Transition Type | Predicted λmax (nm) |

|---|---|

| π → π* | ~275 |

Advanced Formulation and Compositional Chemistry of 1,3 Diethylbenzimidazolium Triiodide

Strategies for Enhancing Solubility and Stability in Aqueous and Non-Aqueous Media

Unmodified 1,3-diethylbenzimidazolium (B12729539) triiodide presents challenges in certain applications due to its limited solubility in aqueous media and the potential for the triiodide anion to be unstable or highly reactive. To overcome these limitations, specific formulation strategies involving additives, polymers, and chelating agents have been developed.

To improve the applicability of 1,3-diethylbenzimidazolium triiodide in aqueous systems, formulations have been developed that incorporate various solubility-enhancing additives. Research has demonstrated the creation of soft, sterile dosage forms with improved water solubility. One such approach involves blending the compound with water-soluble polymers and plasticizers.

A notable formulation includes the use of polyethylene (B3416737) oxides with different molecular weights (e.g., 400 and 1500 g/mol ) as a hydrophilic base. These polymers can form complexes with the triiodide, enhancing its dispersion in water. The inclusion of a plasticizer, such as propylene (B89431) glycol, further aids in creating a homogenous and soluble composition. This strategy effectively transforms the compound into a form that is more readily integrated into aqueous media.

| Component | Function | Example Concentration Range |

|---|---|---|

| This compound | Active Compound | 0.5 - 2.9% |

| Polyethylene Oxide (400 & 1500 MW) | Water-Soluble Base / Polymer | Not specified |

| Propylene Glycol | Plasticizer / Solubilizer | Not specified |

| Nipagin / Nipazole | Preservatives | Not specified |

The stability of formulations containing this compound is crucial for ensuring consistent performance and shelf-life. Polymers play a significant role not only in solubilization but also in enhancing compositional stability.

Polymers such as polyethylene glycol (PEG) and polyethylene oxide (PEO) can complex with iodine and triiodide ions. xmu.edu.cnresearchgate.netresearchgate.net This interaction helps to reduce the volatility of iodine and mitigates the "shuttling effect" in electrochemical applications, where the diffusion of soluble iodine species can lead to performance degradation. xmu.edu.cn By encapsulating or interacting with the triiodide anion, these polymers can create more stable formulations, including quasi-solid-state or gel electrolytes. researchgate.net For instance, the gelation of an ionic liquid electrolyte can be achieved using a PEO-PEG mixture, which suppresses leakage and overcomes issues related to the absorption of visible light by the electrolyte. researchgate.net

While specific studies detailing the use of chelating agents with this compound are not extensively documented, the principle of their role is to sequester metal ions that could otherwise catalyze degradation reactions of the components within the formulation.

| Polymer Type | Mechanism of Stabilization | Resulting Formulation Type | Reference Application |

|---|---|---|---|

| Polyethylene Glycol (PEG) | Complexation with iodine/triiodide, reducing its dissolution and shuttling. xmu.edu.cn | Liquid or Gel Electrolyte | Zinc-Iodine Batteries xmu.edu.cn |

| Polyethylene Oxide (PEO) | Forms a polymer matrix, creating quasi-solid-state electrolytes. researchgate.net | Gel Electrolyte | Dye-Sensitized Solar Cells researchgate.net |

| Tylose (Cellulose ether) | Acts as a gelling agent to increase viscosity and stability. | Hydrogel | Topical Formulations |

Design of Ionic Liquid Formulations for Specific Applications

This compound is a type of ionic liquid (IL), a class of salts that are liquid at or near room temperature. The properties of ILs can be meticulously engineered for specific tasks, such as serving as electrolytes in energy conversion devices, by modifying their constituent ions.

The physicochemical properties of an ionic liquid—including its melting point, viscosity, conductivity, and electrochemical stability—are determined by the structure of its cation and anion. chim.itsemanticscholar.org Deliberate, targeted modifications to these ions allow for the rational design of ILs with tailored properties. semanticscholar.orgresearchgate.net

Cation Modification: The 1,3-diethylbenzimidazolium cation is part of the broader family of imidazolium (B1220033) and benzimidazolium cations, which are widely used in ILs. mdpi.com Key properties can be tuned by altering the cation structure:

Alkyl Chain Length: Increasing the length of the alkyl chains (e.g., changing from diethyl to dibutyl) generally increases van der Waals interactions, which can affect viscosity and melting point. semanticscholar.orgmdpi.com

Functional Groups: Introducing functional groups onto the benzimidazolium ring or the alkyl chains can impart specific chemical reactivity or solubility characteristics.

Anion Modification: The triiodide (I₃⁻) anion is essential for redox applications but also imparts specific properties, such as high viscosity and light absorption. Replacing the triiodide anion with other anions is a common strategy for tuning IL properties. For instance, exchanging triiodide for an anion like bis(trifluoromethane)sulfonimide (Tf₂N⁻) can dramatically lower viscosity, improve thermal stability, and widen the electrochemical window, although it would remove the redox-active component needed for certain applications. mdpi.com The interaction strength between the cation and anion is a critical factor; weakening this interaction can enhance certain properties, such as basicity. nih.gov

| Ion Component | Modification Strategy | Effect on Ionic Liquid Property |

|---|---|---|

| Cation (e.g., 1,3-Dialkylbenzimidazolium) | Varying alkyl chain length (e.g., ethyl, butyl, hexyl). mdpi.com | Alters melting point, viscosity, and density. semanticscholar.org |

| Cation | Changing the heterocyclic core (e.g., Imidazolium vs. Benzimidazolium vs. Pyridinium). chim.it | Modifies thermal stability, electrochemical window, and charge distribution. |

| Anion | Replacing triiodide (I₃⁻) with non-redox active anions (e.g., Tf₂N⁻, BF₄⁻). mdpi.com | Reduces viscosity, increases thermal stability, alters miscibility. |

| Anion | Changing halide (e.g., Iodide vs. Bromide). | Affects redox potential and chemical reactivity. |

In dye-sensitized solar cells (DSSCs), the electrolyte is a critical component that regenerates the oxidized dye and transports charge between the photoanode and the counter electrode. nih.gov Ionic liquids based on the iodide/triiodide (I⁻/I₃⁻) redox couple, such as this compound, are used to create stable and non-volatile electrolytes. mdpi.comnih.gov The optimization of these electrolytes is key to achieving high power conversion efficiency and long-term stability.

A typical DSSC electrolyte formulation includes:

An Iodide Salt (Ionic Liquid): Such as 1,3-diethylbenzimidazolium iodide, which provides the iodide (I⁻) ions for the redox couple.

Iodine (I₂): Added to the iodide salt solution to form the triiodide (I₃⁻) anion, completing the redox couple (I⁻ + I₂ ⇌ I₃⁻). nih.govresearchgate.net

Solvent: While some electrolytes are solvent-free, many use a non-volatile organic solvent like 3-methoxypropionitrile (B90507) to reduce viscosity and improve ion transport.

Additives: Compounds like 4-tert-butylpyridine (B128874) (TBP) are often added to increase the open-circuit voltage (Voc) by influencing the semiconductor's conduction band edge. Other salts, such as lithium iodide (LiI), can be included to enhance charge transport and improve the short-circuit current (Jsc).

| Electrolyte Component Modified | Change | Effect on Jsc (mA·cm⁻²) | Effect on Voc (V) | Effect on Efficiency (η) |

|---|---|---|---|---|

| Ionic Liquid Concentration | Increase | Initial increase, then potential decrease | Minor change | Optimization required |

| Iodine (I₂) Concentration | Increase | Increases up to an optimum, then decreases | Decreases | Optimization required |

| 4-tert-butylpyridine (TBP) | Addition/Increase | Slight decrease | Significant increase | Generally increases |

| Lithium Iodide (LiI) | Addition | Increase | Minor change | Generally increases |

Future Research Directions and Emerging Paradigms for 1,3 Diethylbenzimidazolium Triiodide

Exploration of Novel Synthetic Methodologies and Functionalized Derivatives

Future research into 1,3-Diethylbenzimidazolium (B12729539) triiodide will heavily rely on the development of advanced synthetic strategies to both improve production efficiency and create a new generation of functionalized derivatives with tailored properties.

Standard synthesis of 1,3-dialkylbenzimidazolium halides typically follows a two-step process: N-alkylation of benzimidazole (B57391), followed by quaternization with a second alkyl halide. researchgate.netsemanticscholar.orgpleiades.online Microwave-assisted synthesis has been shown to accelerate these reactions, offering a potential avenue for more efficient and scalable production methodologies. researchgate.netpleiades.online

The next frontier lies in the strategic functionalization of the benzimidazolium cation. By introducing specific substituent groups onto the benzene (B151609) ring or the N-alkyl chains, researchers can precisely tune the physicochemical properties of the resulting ionic liquid. Computational studies, particularly using Density Functional Theory (DFT), have shown that substituents like trifluoromethyl (-CF3), nitro (-NO2), and cyano (-CN) groups can significantly enhance the oxidative stability of the benzimidazole core. rsc.orgrsc.orgchalmers.se This is a critical parameter for high-voltage electrochemical applications. Future work should focus on synthesizing these computationally designed derivatives and experimentally verifying their properties. The goal is to create a library of functionalized 1,3-Diethylbenzimidazolium triiodide analogues, each optimized for a specific application.

Table 1: Potential Functional Groups for Benzimidazolium Cation Modification and Their Anticipated Effects

| Functional Group | Position of Substitution | Predicted Enhancement | Rationale |

| Fluoroalkyl Chains (-CF3, -C2F5) | C2-position | Increased oxidative stability | Strong electron-withdrawing nature stabilizes the cation against oxidation. rsc.org |

| Cyano Groups (-CN) | C4, C5, C6, C7-positions | Improved ion pair dissociation, enhanced stability | Delocalizes positive charge, weakening the cation-anion interaction and increasing conductivity. chalmers.se |

| Nitro Group (-NO2) | C5-position | Increased intrinsic anion oxidation potential | Powerful electron-withdrawing effect enhances electrochemical stability for high-voltage systems. rsc.org |

| Ether or Polyether Chains | N-alkyl chains | Modified solubility, enhanced ion transport | Can improve miscibility with other electrolyte components and facilitate ion movement. |

Advancements in Applications within Energy Storage and Conversion Technologies

The unique electrochemical and physical properties of this compound make it a prime candidate for next-generation energy technologies.

In the realm of dye-sensitized solar cells (DSSCs), the iodide/triiodide (I⁻/I₃⁻) redox couple is the established standard for regenerating the photo-oxidized dye. nih.govresearchgate.net Benzimidazolium-based ionic liquids are highly sought after as electrolytes in DSSCs because their negligible vapor pressure and high thermal stability offer a significant advantage over volatile organic solvents. e3s-conferences.orge3s-conferences.org Research has demonstrated that additives like N-methylbenzimidazole (NMBI) can significantly boost cell performance by favorably modifying the semiconductor-electrolyte interface. nih.gov

The application landscape for this compound extends beyond solar cells into other critical energy storage devices.

Supercapacitors: Imidazolium-based ionic liquids are known to expand the operating voltage window of supercapacitors, leading to significantly higher energy and power densities compared to aqueous electrolytes. nih.govnih.govfrontiersin.org While much of the existing research focuses on standard imidazolium (B1220033) cations, the principles are directly applicable to their benzimidazolium counterparts. Future investigations should explore the use of this compound and its functionalized derivatives as electrolytes in high-performance supercapacitors. The larger, more rigid structure of the benzimidazolium cation could offer unique advantages in forming the electrical double layer at the electrode-electrolyte interface, potentially leading to enhanced capacitance and stability.

Batteries: There is a growing interest in using benzimidazole-based salts as electrolytes for high-voltage lithium-ion batteries. researchgate.net Their inherent electrochemical stability, which can be further enhanced through functionalization, makes them promising candidates to replace conventional, less stable lithium salts. rsc.orgrsc.orggoogle.com Research indicates that benzimidazole salts can be stable up to 5V versus Li/Li⁺. google.com An emerging research paradigm is the development of "biredox" ionic liquids, where both the cation and anion can participate in redox reactions. While 1,3-Diethylbenzimidazolium itself is not typically redox-active in the stable window, the triiodide anion is. This opens up possibilities for its use in redox flow batteries or as a redox mediator in lithium-iodine or other advanced battery chemistries.

Table 2: Projected Performance Enhancements in Energy Devices Using Functionalized this compound Electrolytes

| Device | Key Parameter | Projected Enhancement | Research Focus |

| Dye-Sensitized Solar Cells | Power Conversion Efficiency (PCE) | >15% | Cation functionalization to optimize interfacial kinetics and reduce recombination. nih.govrsc.org |

| Dye-Sensitized Solar Cells | Long-term Stability | Enhanced operational lifetime | High thermal stability and low volatility of the ionic liquid base. e3s-conferences.org |

| Supercapacitors | Energy Density | Increased | Wider electrochemical window (>3.5 V) enabled by the stable benzimidazolium cation. nih.gov |

| Lithium-Ion Batteries | Operating Voltage | Up to 5 V | High oxidative stability of functionalized benzimidazolium cations. rsc.orggoogle.com |

Fundamental Investigations into Triiodide Chemistry and Dynamics

A deeper, fundamental understanding of the behavior of the triiodide ion within the 1,3-Diethylbenzimidazolium ionic liquid matrix is essential for optimizing its performance. The transport properties, such as ionic conductivity and viscosity, are dramatically influenced by the presence of the triiodide anion compared to its iodide precursor. e3s-conferences.orge3s-conferences.org

Future research must employ a combination of advanced spectroscopic techniques and computational modeling to probe these dynamics at the molecular level. Reactive molecular dynamics simulations can elucidate the mechanisms of iodide-triiodide exchange reactions, which are fundamental to charge transport in these systems. researchgate.net Computational methods like DFT can be used to study ion-pairing strengths, diffusion coefficients, and the electronic structure of the cation-anion pair. researchgate.netutm.my Understanding how the structure of the 1,3-Diethylbenzimidazolium cation influences the solvation shell and mobility of the I⁻ and I₃⁻ ions will provide critical insights for designing electrolytes with superior charge transport properties.

Interdisciplinary Research Opportunities in Materials Science and Electrochemistry

The future of this compound research lies at the intersection of materials science and electrochemistry. The benzimidazolium cation serves as a versatile building block for novel materials with programmed functions.

One promising area is the development of polymeric or polymerizable ionic liquids (PILs). By synthesizing monomers based on functionalized 1,3-diethylbenzimidazole, researchers can create solid-state or gel-polymer electrolytes. acs.org These materials would combine the favorable electrochemical properties of the ionic liquid with the mechanical robustness of a polymer, opening applications in flexible solar cells, batteries, and sensors.

Furthermore, the interaction of these ionic liquids with nanomaterials, such as carbon nanotubes and graphene, presents another exciting research frontier. researchgate.net Benzimidazolium salts can act as surfactants or dispersing agents, enabling the creation of stable, high-conductivity nanocomposites. rsc.org These hybrid materials could serve as advanced electrodes or electrolytes in next-generation supercapacitors and other electrochemical systems. The inherent link between synthesizing these new materials (materials science) and characterizing their performance in electrochemical devices (electrochemistry) underscores the necessity of an interdisciplinary approach to unlock the full potential of this compound. jlu.edu.cnmdpi.com

Q & A

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating (e.g., 25–500°C at 10°C/min in N₂). Triiodide salts typically decompose at 150–250°C, releasing iodine .

- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic peaks (e.g., melting point or decomposition enthalpy).

- Bomb Calorimetry : Directly measure heat of decomposition (ΔH). For NI₃ analogs, ΔH ≈ 150–200 kJ/mol .

- Contradiction Resolution : Discrepancies in decomposition temperatures may arise from lattice hydration or impurities. Use high-purity samples and replicate under inert atmospheres .

How do intermolecular interactions in this compound influence its supramolecular assembly?

Advanced Research Question

- Hydrogen Bond Networks : Carboxyl or ethyl groups form O–H⋯I (2.59–2.75 Å) and C–H⋯I (3.1–3.4 Å) interactions, creating 1D chains or 3D frameworks .

- Iodine-Iodine Interactions : Triiodide anions (I₃⁻) exhibit secondary I⋯I contacts (3.5–4.0 Å), forming supramolecular clusters .

- Hirshfeld Analysis : Quantify interaction contributions (e.g., 40–50% I⋯H, 20–30% I⋯I in polyiodides) .

What methodologies assess the electronic properties of this compound under varying physical conditions?

Advanced Research Question

- Electrical Conductivity : Measure resistivity under pressure (e.g., diamond anvil cell up to 10 GPa). Polyiodides like TEAI show 10⁴× conductivity increase at 5 GPa due to I₃⁻ network rearrangement .

- UV-Vis Spectroscopy : Triiodide’s absorption at 290 nm and 360 nm (in ethanol) confirms charge-transfer transitions .

- DFT Calculations : Model band structure and HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP functional) .

How can researchers resolve contradictions in reported bond lengths or stability data for triiodide-containing salts?

Q. Methodological Focus

- Data Cross-Validation : Compare SC-XRD results (e.g., C–N bond lengths: 1.31–1.38 Å ) with computational models (DFT-optimized geometries).

- Environmental Controls : Replicate experiments under identical conditions (humidity, solvent, temperature). For example, hygroscopic samples may show variable I⋯I distances .

- Statistical Analysis : Use R-factor convergence (e.g., R < 0.05) and high data-to-parameter ratios (>15:1) to ensure structural reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.